molecular formula C17H16ClNO3S3 B2743011 5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole CAS No. 850928-14-2

5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

Cat. No.: B2743011
CAS No.: 850928-14-2
M. Wt: 413.95
InChI Key: ZLMXKTZXKJHJTD-UHFFFAOYSA-N
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Description

5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a useful research compound. Its molecular formula is C17H16ClNO3S3 and its molecular weight is 413.95. The purity is usually 95%.
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Biological Activity

5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group , a thiophenyl moiety , and a sec-butylthio group , contributing to its unique chemical properties. The oxazole ring is known for its role in various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated the antibacterial activity of synthesized derivatives against various bacterial strains, revealing promising results in inhibiting growth, particularly against Gram-positive bacteria .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. These enzymes are critical in various physiological processes, including neurotransmission and urea metabolism, respectively .

Anti-inflammatory and Analgesic Properties

In vivo studies have demonstrated that related oxazole derivatives possess anti-inflammatory and analgesic activities. For instance, compounds in this class were tested using the writhing test and hot plate test in mice, indicating their potential to alleviate pain without significant toxicity .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Binding Interactions : The sulfonyl group enhances binding affinity to biological targets such as enzymes and receptors.
  • Modulation of Signaling Pathways : The compound may influence pathways involved in inflammation and pain perception.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can modulate ROS levels, impacting cellular signaling and apoptosis .

Case Study 1: Antibacterial Efficacy

In a study conducted by Omar et al., several oxazole derivatives were synthesized and tested for antibacterial activity. The results indicated that the presence of the sulfonamide group significantly enhanced the antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .

Case Study 2: Enzyme Inhibition

A recent investigation into enzyme inhibition highlighted the effectiveness of oxazole derivatives in inhibiting AChE. Molecular docking simulations suggested strong binding interactions between the compound and the active site of AChE, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Research Findings Summary

Activity Result Reference
AntibacterialEffective against Gram-positive bacteria
Enzyme Inhibition (AChE)Significant inhibition observed
Anti-inflammatory/AnalgesicPain relief in animal models

Properties

IUPAC Name

5-butan-2-ylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S3/c1-3-11(2)24-17-16(19-15(22-17)14-5-4-10-23-14)25(20,21)13-8-6-12(18)7-9-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMXKTZXKJHJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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